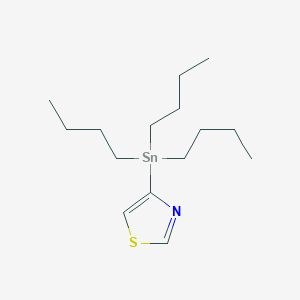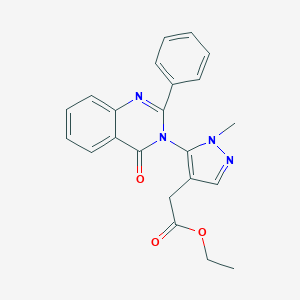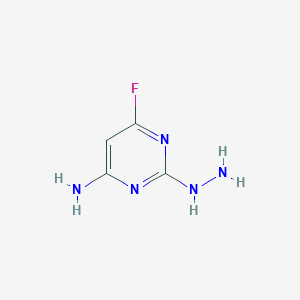
6-Fluoro-2-hydrazinylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-2-hydrazinylpyrimidin-4-amine is a chemical compound that has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry. This compound is a pyrimidine derivative that has a fluorine atom and a hydrazine group attached to it. The unique structure of 6-Fluoro-2-hydrazinylpyrimidin-4-amine makes it a promising candidate for the development of new drugs that can target specific biological pathways.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-2-hydrazinylpyrimidin-4-amine is not fully understood. However, several studies have suggested that this compound acts by inhibiting specific enzymes and signaling pathways that are involved in the growth and survival of cancer cells. For example, 6-Fluoro-2-hydrazinylpyrimidin-4-amine has been shown to inhibit the activity of the enzyme thymidylate synthase, which is essential for DNA synthesis and cell division. This inhibition leads to the accumulation of DNA damage and eventually leads to cell death.
Efectos Bioquímicos Y Fisiológicos
6-Fluoro-2-hydrazinylpyrimidin-4-amine has several biochemical and physiological effects that make it a promising candidate for drug development. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which are essential processes for the elimination of cancer cells. Additionally, 6-Fluoro-2-hydrazinylpyrimidin-4-amine has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. This compound also has anti-bacterial properties, making it a potential candidate for the treatment of bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-Fluoro-2-hydrazinylpyrimidin-4-amine in lab experiments is its potency and specificity. This compound has been shown to have potent anti-cancer activity against various types of cancer cells, making it a promising candidate for drug development. Additionally, 6-Fluoro-2-hydrazinylpyrimidin-4-amine has a unique structure that allows it to target specific biological pathways, which can lead to the development of drugs with fewer side effects.
However, there are also some limitations to using 6-Fluoro-2-hydrazinylpyrimidin-4-amine in lab experiments. One of the main limitations is its toxicity. This compound has been shown to have toxic effects on normal cells at high concentrations, which can limit its use in clinical settings. Additionally, the synthesis of 6-Fluoro-2-hydrazinylpyrimidin-4-amine is a complex process that requires specialized equipment and expertise, which can limit its availability for researchers.
Direcciones Futuras
There are several future directions for the research on 6-Fluoro-2-hydrazinylpyrimidin-4-amine. One of the main directions is the development of new drugs that can target specific biological pathways using this compound as a lead compound. Additionally, there is a need for further studies on the toxicity and safety of this compound in animal models and humans. Furthermore, the development of new synthesis methods for 6-Fluoro-2-hydrazinylpyrimidin-4-amine can increase its availability for researchers and accelerate the discovery of new drugs. Finally, the investigation of the mechanism of action of this compound can provide insights into the biological pathways that are involved in cancer, inflammation, and infectious diseases.
Métodos De Síntesis
The synthesis of 6-Fluoro-2-hydrazinylpyrimidin-4-amine is a complex process that involves several steps. One of the most common methods for synthesizing this compound is the reaction of 6-chloro-2-fluoropyrimidine-4-amine with hydrazine hydrate in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure 6-Fluoro-2-hydrazinylpyrimidin-4-amine.
Aplicaciones Científicas De Investigación
The unique structure of 6-Fluoro-2-hydrazinylpyrimidin-4-amine makes it a promising candidate for the development of new drugs that can target specific biological pathways. This compound has been studied extensively for its potential applications in the treatment of cancer, inflammation, and infectious diseases. Several studies have shown that 6-Fluoro-2-hydrazinylpyrimidin-4-amine has potent anti-cancer activity against various types of cancer cells, including lung cancer, breast cancer, and leukemia. This compound has also been shown to have anti-inflammatory and anti-bacterial properties, making it a potential candidate for the treatment of inflammatory diseases and bacterial infections.
Propiedades
Número CAS |
188987-87-3 |
|---|---|
Nombre del producto |
6-Fluoro-2-hydrazinylpyrimidin-4-amine |
Fórmula molecular |
C4H6FN5 |
Peso molecular |
143.12 g/mol |
Nombre IUPAC |
6-fluoro-2-hydrazinylpyrimidin-4-amine |
InChI |
InChI=1S/C4H6FN5/c5-2-1-3(6)9-4(8-2)10-7/h1H,7H2,(H3,6,8,9,10) |
Clave InChI |
TUXRGAVAKBKONJ-UHFFFAOYSA-N |
SMILES |
C1=C(N=C(N=C1F)NN)N |
SMILES canónico |
C1=C(N=C(N=C1F)NN)N |
Sinónimos |
2(1H)-Pyrimidinone, 4-amino-6-fluoro-, hydrazone (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



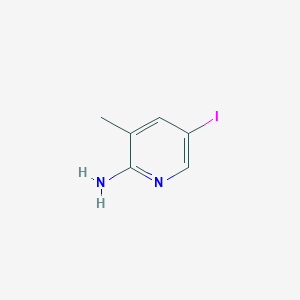
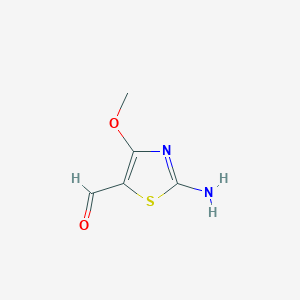
![(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B65840.png)
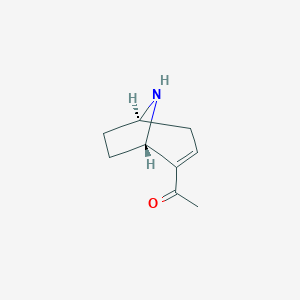
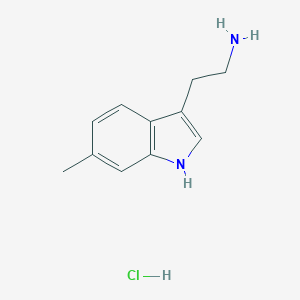
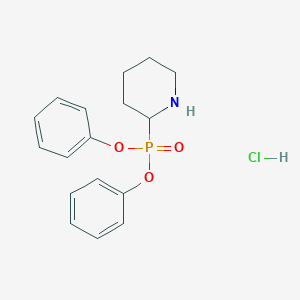
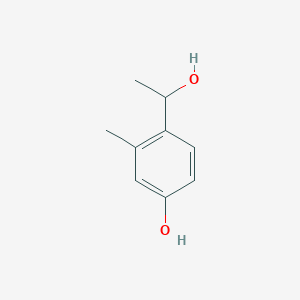
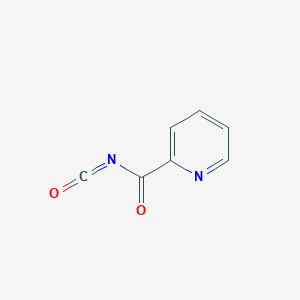
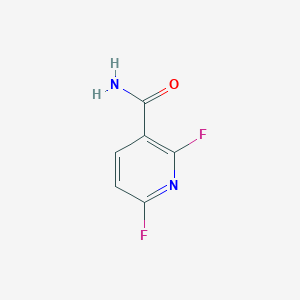
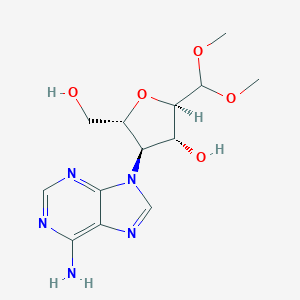
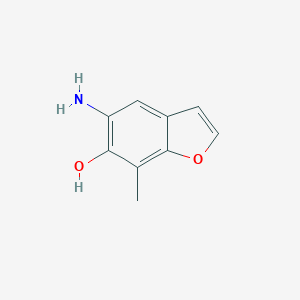
![4h-Imidazo[4,5,1-ij]quinoline-2-carbonitrile,9-methyl-4-thioxo-](/img/structure/B65866.png)
